4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride
Description
Introduction and Chemical Identity
Structural Classification and Nomenclature
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride belongs to the broader class of substituted piperidine derivatives, specifically categorized as a naphthyloxy-substituted heterocyclic compound. The structural framework consists of a six-membered saturated nitrogen-containing ring system characteristic of piperidines, with the defining feature being the substitution at the 4-position of the piperidine ring. This substitution involves a two-carbon ethyl linker that connects the piperidine nitrogen heterocycle to a naphthalene aromatic system through an oxygen bridge, creating an ether functional group within the overall molecular architecture.
The compound represents a member of the broader piperidine family, which constitutes one of the most important synthetic fragments in pharmaceutical chemistry. Piperidines are heterocyclic amines consisting of a six-membered ring containing five methylene bridges and one amine bridge, and their derivatives are present in more than twenty classes of pharmaceuticals as well as naturally occurring alkaloids. The specific structural arrangement in this compound places it within the subset of aromatic ether-linked piperidine derivatives, where the naphthalene moiety provides extended conjugation and potential for specific molecular interactions.
The classification of this compound extends to its salt form, existing as a hydrochloride salt where the basic nitrogen of the piperidine ring is protonated and paired with a chloride counterion. This salt formation is a common practice in pharmaceutical chemistry to enhance water solubility and stability of organic compounds containing basic nitrogen atoms, making the compound more amenable to various research applications and potential therapeutic investigations.
Registration Data and Identification Parameters
CAS Number and Registry Information
This compound is registered with the Chemical Abstracts Service under the identifier 1185125-50-1. This unique registration number serves as the primary means of unambiguous identification within chemical databases and scientific literature worldwide. The compound is also catalogued with the MDL Number MFCD11100513, providing an additional layer of database identification particularly useful in chemical inventory management systems.
The registration information indicates that this compound has been formally recognized and catalogued in major chemical databases, suggesting its significance in research applications and commercial availability through specialized chemical suppliers. The systematic registration reflects the compound's established position within the broader chemical literature and its recognition as a distinct molecular entity worthy of individual cataloguing and study.
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1185125-50-1 |
| MDL Number | MFCD11100513 |
| PubChem Compound Identifier | 46735757 |
| Molecular Formula | C₁₇H₂₂ClNO |
| Molecular Weight | 291.82 g/mol |
IUPAC Nomenclature and Alternative Names
The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(2-naphthalen-2-yloxyethyl)piperidine;hydrochloride, which systematically describes the structural components and their connectivity. This nomenclature follows established IUPAC conventions by identifying the piperidine ring as the parent structure, specifying the 4-position substitution, and describing the complete substituent chain including the naphthalene ring system and the hydrochloride salt formation.
Alternative nomenclature systems and synonyms found in chemical databases include variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound may also be referenced using abbreviated forms that focus on the key structural elements, though the complete IUPAC name remains the most precise descriptor for unambiguous identification in scientific literature and regulatory documentation.
The systematic naming approach reflects the compound's complex structure through a hierarchical description that begins with the core piperidine heterocycle and progressively builds outward to include the ethyl linker, the ether oxygen, and the naphthalene aromatic system. This nomenclature system ensures that the complete molecular structure can be reconstructed from the name alone, providing essential information for synthetic chemists and researchers working with this compound.
Historical Context in Chemical Research
The development of this compound emerges from the broader historical context of piperidine derivative research, which traces back to the mid-19th century when piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. These early discoveries established the foundation for understanding heterocyclic nitrogen compounds and their potential applications in organic synthesis and pharmaceutical development.
The specific interest in naphthyloxy piperidine derivatives developed as part of broader research efforts to create novel pharmaceutical compounds with enhanced receptor selectivity and biological activity. Research conducted by various groups has demonstrated that naphthamide derivatives, including those containing piperidine moieties, exhibit significant binding affinities for dopamine and serotonin receptors, making them valuable scaffolds for neuropsychiatric drug development. This historical trajectory reflects the evolution from basic heterocyclic chemistry toward sophisticated structure-activity relationship studies.
Contemporary research on naphthyloxy piperidine derivatives has been driven by the need to develop compounds with improved pharmacological profiles and synthetic accessibility. The synthesis of such compounds often involves Williamson ether synthesis reactions, where naphthol derivatives react with appropriate alkyl halides under basic conditions to form the desired ether linkages. This synthetic approach has proven particularly valuable for creating diverse libraries of naphthyloxy-substituted heterocycles for biological evaluation.
Position within Naphthyloxy Piperidine Derivative Family
This compound occupies a specific position within the broader family of naphthyloxy piperidine derivatives, distinguished by several key structural features that differentiate it from closely related analogs. The compound represents the 4-substituted isomer within this family, contrasting with the 2-substituted positional isomer 2-[2-(2-naphthyloxy)ethyl]piperidine hydrochloride, which has different spatial arrangements and potentially distinct biological properties.
Within the naphthyloxy piperidine family, structural variations occur primarily in three domains: the position of substitution on the piperidine ring, the regioisomer of the naphthalene system utilized, and the length and nature of the connecting alkyl chain. The 2-naphthyloxy substitution pattern in this compound, as opposed to 1-naphthyloxy alternatives, creates distinct electronic and steric environments that can significantly influence molecular recognition and binding properties.
| Compound | Substitution Pattern | CAS Number | Molecular Weight |
|---|---|---|---|
| This compound | 4-position, 2-naphthyl | 1185125-50-1 | 291.82 g/mol |
| 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride | 2-position, 2-naphthyl | Not specified | Similar |
| 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride | 4-position, 1-naphthyl | 166734-83-4 | 291.82 g/mol |
The family relationships extend to include chlorinated analogs such as various dichloro-naphthyl derivatives, which introduce additional electron-withdrawing effects and altered lipophilicity characteristics. These structural modifications within the family provide researchers with a systematic means of exploring structure-activity relationships and optimizing compounds for specific research applications or therapeutic targets.
Properties
IUPAC Name |
4-(2-naphthalen-2-yloxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14;/h1-6,13-14,18H,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYWEZOLMOSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-naphthol with 2-chloroethylamine to form 2-(2-naphthyloxy)ethylamine. This intermediate is then reacted with piperidine to yield 4-[2-(2-naphthyloxy)ethyl]piperidine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The naphthyloxy group distinguishes 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride from similar compounds. Key comparisons include:
*Estimated based on analogs.
- Electronic Effects : Electron-rich naphthyloxy groups contrast with electron-deficient substituents (e.g., nitro, bromo), which may alter receptor binding or metabolic pathways .
Biological Activity
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a naphthyloxy group. Its molecular formula is C17H22ClNO, with a molecular weight of 291.82 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry, due to its structural properties and interactions with various biological targets.
Structural Characteristics
The unique structure of this compound allows for specific interactions with neurotransmitter systems, primarily those involving dopamine and serotonin receptors. This interaction suggests potential applications in the treatment of neurological disorders.
Biological Activity Overview
Preliminary studies indicate that this compound may possess several biological activities:
- Neurotransmitter Interaction : Potential modulation of dopamine and serotonin pathways.
- Anticancer Properties : Some piperidine derivatives have shown cytotoxic effects against various cancer cell lines.
- Anticonvulsant Effects : Investigations into its use as an antiepileptic agent are ongoing.
The mechanisms through which this compound exerts its effects are still under investigation. However, its structural similarity to other biologically active compounds suggests several possible pathways:
- Dopaminergic Activity : Binding to dopamine receptors may influence mood and cognitive functions.
- Serotonergic Modulation : Interactions with serotonin receptors could impact anxiety and depression-related behaviors.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Studies
- Neuropharmacological Studies : Research has demonstrated that derivatives of piperidine can significantly affect neurotransmitter levels in animal models, indicating a potential therapeutic role in conditions like depression and schizophrenia.
- Anticancer Activity : Studies on structurally similar piperidine derivatives have shown promising results in inhibiting tumor growth in vitro, suggesting that this compound may have similar effects.
- Anticonvulsant Potential : A study evaluated the anticonvulsant properties of related compounds, showing that some piperidine derivatives effectively reduced seizure activity in rodent models.
Comparative Analysis
A comparison of this compound with other structurally related compounds highlights its unique pharmacological profile:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride | Similar naphthyloxy group but different position | Potential psychoactive effects |
| 1-(2-Naphthyl)-N-methylpiperidin-4-amine | Contains a methyl group on the nitrogen | Investigated for analgesic properties |
| N-(2-Naphthyl)ethylamine | Lacks piperidine ring but retains naphthyl moiety | Studied for mood regulation effects |
Pharmacological Applications
The potential applications of this compound are diverse:
- Neurological Disorders : As a candidate for treating conditions such as depression and anxiety through serotonergic modulation.
- Cancer Therapy : Investigated as a possible anticancer agent due to its cytotoxic properties against specific cancer cell lines.
- Epilepsy Treatment : Its anticonvulsant properties may provide a new avenue for managing epilepsy.
Q & A
Q. What are the recommended synthetic routes for 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Synthetic Routes : Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are prepared using alkylation or sulfonylation reactions under anhydrous conditions . For the target compound, introducing the naphthyloxyethyl group may involve reacting 2-naphthol with a bromoethyl-piperidine precursor in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Optimization : Key parameters include temperature (60–80°C for 12–24 hours), solvent choice (DMF or acetonitrile), and stoichiometric ratios (1:1.2 molar ratio of piperidine derivative to 2-naphthol). Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the naphthyloxy group (aromatic protons at δ 7.2–8.0 ppm) and piperidine backbone (N-CH₂ peaks at δ 2.5–3.5 ppm) .
- FT-IR : Validate ether (C-O-C stretch at ~1250 cm⁻¹) and ammonium hydrochloride (N-H stretch at 2500–3000 cm⁻¹) functional groups .
- Chromatography :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data observed for piperidine derivatives across different assay systems?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cell-based assays). For example, discrepancies in receptor binding affinity may arise from differences in membrane permeability or assay pH .
- Data Normalization : Account for variables like solvent effects (DMSO vs. aqueous buffers) and protein binding interference. Pre-incubate compounds with serum albumin to mimic physiological conditions .
Q. How do variations in substituent groups on the piperidine ring affect the compound’s physicochemical properties and receptor binding affinities?
- Physicochemical Impact :
- LogP : The naphthyloxyethyl group increases hydrophobicity (predicted LogP ~3.5), enhancing blood-brain barrier permeability compared to methoxy or sulfonyl analogs .
- pKa : The piperidine nitrogen (pKa ~8.5) remains protonated at physiological pH, influencing solubility and ionic interactions .
- Receptor Binding : Bulky substituents like naphthyloxyethyl may sterically hinder binding to G-protein-coupled receptors but improve selectivity for hydrophobic binding pockets (e.g., serotonin receptors) .
Q. What are the critical parameters to consider when scaling up the synthesis from laboratory to pilot plant scale?
- Reaction Scaling :
- Safety Protocols : Implement inert gas purging (N₂/Ar) to mitigate oxidation risks and adhere to OSHA guidelines for handling hydrochloride salts (e.g., ventilation, PPE) .
Q. How can computational methods be integrated into the experimental design of novel piperidine derivatives?
- In Silico Tools :
- Machine Learning : Train models on existing piperidine derivative datasets to predict solubility and toxicity .
Safety and Compliance
Q. What specific safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne dust is generated .
- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and ventilate the area .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
